molecular formula C10H10N2O3 B12222092 Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI)

Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI)

Cat. No.: B12222092
M. Wt: 206.20 g/mol
InChI Key: JOUBRVWFGMUVGI-UHFFFAOYSA-N
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Description

Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester (9CI) is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . This compound is part of the carbamic acid ester family, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester typically involves the reaction of 1,2-benzisoxazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . The general reaction scheme is as follows:

  • Dissolve 1,2-benzisoxazole in an anhydrous solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add ethyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by column chromatography or recrystallization.

Industrial Production Methods

Industrial production of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzisoxazole ring.

    Reduction: Alcohol derivatives of the original ester.

    Substitution: Various substituted benzisoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes and altering their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, 1,2-benzisoxazol-3-yl-, ethyl ester is unique due to its benzisoxazole ring, which imparts specific chemical and biological properties. The presence of the ester group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl N-(1,2-benzoxazol-3-yl)carbamate

InChI

InChI=1S/C10H10N2O3/c1-2-14-10(13)11-9-7-5-3-4-6-8(7)15-12-9/h3-6H,2H2,1H3,(H,11,12,13)

InChI Key

JOUBRVWFGMUVGI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NOC2=CC=CC=C21

Origin of Product

United States

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